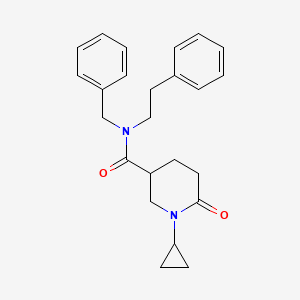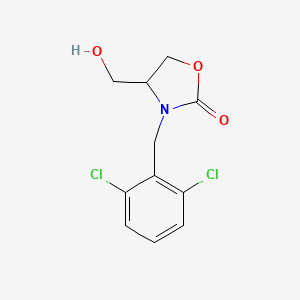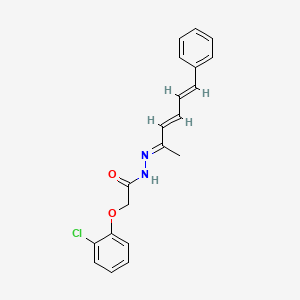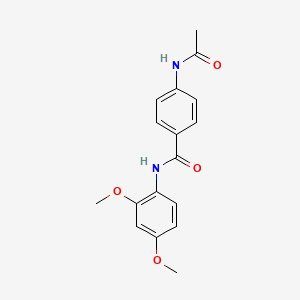![molecular formula C19H29N5O2 B5676215 (3-allyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanol](/img/structure/B5676215.png)
(3-allyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanol
カタログ番号 B5676215
分子量: 359.5 g/mol
InChIキー: RPXGYBTVRMXTBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader group of chemicals that have been explored for their potential in medicinal chemistry and organic synthesis. It contains functional groups like pyrimidinyl, piperazinyl, and piperidinyl, which are common in many pharmacologically active molecules.
Synthesis Analysis
- The synthesis of related compounds often involves complex reactions including cyclization, acetylation, and alkylation processes. For example, the synthesis of similar piperazine and pyrimidine derivatives has been achieved through reactions in basic medium, followed by further functional group transformations (Mekuskiene & Vainilavicius, 2006).
Molecular Structure Analysis
- Studies on similar compounds have used X-ray diffraction and NMR spectroscopy for structure determination. For instance, a study on a related compound revealed its crystallization in a specific crystal system, shedding light on its molecular geometry (Naveen et al., 2015).
Chemical Reactions and Properties
- The chemical behavior of such compounds can involve interactions with various reagents, leading to the formation of different derivatives. This has been exemplified in studies where related compounds underwent reactions like nitration and sulfonation (Girish et al., 2008).
Physical Properties Analysis
- The physical properties such as solubility, melting point, and crystallization can be inferred from similar studies. For instance, research on piperazine derivatives gives insights into their solubility and crystalline structure, which are crucial for understanding their physical behavior (Manteghi et al., 2011).
Chemical Properties Analysis
- The chemical properties, such as reactivity with electrophiles, nucleophiles, and other functional groups, are essential for understanding the potential applications of these compounds. Studies on similar molecules have demonstrated various reactions, including acetylation, bromination, and hydroxylation (Sharma et al., 2012).
特性
IUPAC Name |
1-[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-2-5-19(16-25)6-3-9-24(15-19)17(26)14-22-10-12-23(13-11-22)18-20-7-4-8-21-18/h2,4,7-8,25H,1,3,5-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXGYBTVRMXTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)C(=O)CN2CCN(CC2)C3=NC=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Allyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー


![2-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5676140.png)
![(1S*,5R*)-6-(5-chloro-2-fluorobenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5676142.png)



![1-[3-(2,4-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5676187.png)
![1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676194.png)
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5676195.png)
![2-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5676200.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5676206.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5676208.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5676230.png)